molecular formula C12H23NO B7500607 2-methyl-N-(2-methylcyclohexyl)butanamide

2-methyl-N-(2-methylcyclohexyl)butanamide

Cat. No.: B7500607
M. Wt: 197.32 g/mol
InChI Key: DWSJULWGCHKIGA-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylcyclohexyl)butanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, featuring a butanamide backbone with methyl and cyclohexyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylcyclohexyl)butanamide typically involves the reaction of 2-methylcyclohexylamine with a butanoyl chloride derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as aluminum oxide can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylcyclohexyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: N-alkylated amides.

Scientific Research Applications

2-methyl-N-(2-methylcyclohexyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylcyclohexyl)butanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylcyclohexyl)butanamide
  • 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Uniqueness

2-methyl-N-(2-methylcyclohexyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(2-methylcyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-4-9(2)12(14)13-11-8-6-5-7-10(11)3/h9-11H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSJULWGCHKIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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